(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol
Overview
Description
“(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol” is a chemical compound with the IUPAC name (4-methyl-1,3-oxazol-5-yl)methanol . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives often involves the condensation of substituted aryl aldehydes with other compounds . For example, a series of novel honokiol analogues were synthesized by introducing various 3- ((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2 (3 H)-ones to its molecule .Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . The five-membered aromatic ring of oxazole has atoms of nitrogen and oxygen .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Scientific Research Applications
Corrosion Inhibition
- Application: Oxazole derivatives, including compounds similar to (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol, have been studied for their potential as corrosion inhibitors on mild steel in acidic environments. These compounds have shown significant reduction in the corrosion rate, with their efficiency increasing with inhibitor concentration. Their behavior suggests that the inhibitive effect occurs through adsorption of the inhibitor molecules on the metal surface (Rahmani et al., 2018).
Chemical Synthesis and Transformations
- Application: Oxazole endoperoxides, similar in structure to this compound, undergo various thermal transformations, including rearrangements and fragmentations, which can be significant in synthetic organic chemistry (Gollnick & Koegler, 1988).
- Application: Peptide-catalyzed conversion of oxazol-5(4H)-ones into α-amino acid derivatives has been developed, with oxazolones possessing benzylic-type substituents showing better performance. This indicates potential applications in peptide synthesis and modification (Metrano & Miller, 2014).
Catalysis
- Application: A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, related to the oxazole structure, has been used to form a stable complex that catalyzes Huisgen 1,3-dipolar cycloadditions, showing potential in catalytic applications (Ozcubukcu et al., 2009).
Antimicrobial Activity
- Application: Novel benzofuran based 1,2,3-triazoles, similar to oxazole derivatives, have shown high antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).
Biochemical Studies
- Application: Methanol, which can react with oxazole derivatives, is an important substrate for biological production of chemicals and fuels. Methylotrophic bacteria can convert methanol into metabolites, indicating applications in biotechnology and biochemical engineering (Whitaker et al., 2017).
Methanol Production and Applications
- Application: Methanol itself is a key chemical in various applications, such as fuel and as a building block for more complex chemical structures. Understanding the interaction of methanol with oxazole derivatives could be significant in these areas (Dalena et al., 2018).
Mechanism of Action
Future Directions
The future directions for the study of oxazole derivatives like “(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol” could involve the development of new potent antiviral molecules . The important information presented in various researches will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-10(7-13)14-11(12-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYRFLIHPSSQMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634156 | |
Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248924-06-3 | |
Record name | (4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90634156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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